molecular formula C19H20ClN5OS B12131132 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide

Cat. No.: B12131132
M. Wt: 401.9 g/mol
InChI Key: XNTUDGWKYYWMSP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a sulfur-linked acetamide group and a triazole core substituted with a 3-chlorophenyl moiety. The 2,4,6-trimethylphenyl (mesityl) group on the acetamide distinguishes it from simpler derivatives, contributing to enhanced lipophilicity and steric bulk.

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H20ClN5OS/c1-11-7-12(2)17(13(3)8-11)22-16(26)10-27-19-24-23-18(25(19)21)14-5-4-6-15(20)9-14/h4-9H,10,21H2,1-3H3,(H,22,26)

InChI Key

XNTUDGWKYYWMSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Trimethylphenyl Group: This step involves the reaction of the intermediate with 2,4,6-trimethylphenyl acetic acid under dehydrating conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and similar analogs:

Compound Name Triazole Substituent Acetamide Substituent Triazole Type Key Features
Target Compound 3-Chlorophenyl 2,4,6-Trimethylphenyl 1,2,4-Triazole High lipophilicity (mesityl), electron-withdrawing Cl, sulfur linkage
2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Chlorophenyl)Acetamide 2-Pyridyl 3-Chlorophenyl 1,2,4-Triazole Pyridine enhances polarity; Cl on acetamide may reduce membrane permeability
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m) Naphthyloxy Methyl 4-Chlorophenyl 1,2,3-Triazole Bulky naphthyl group increases hydrophobicity; 1,2,3-triazole alters geometry
2-[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-1,2,4-Triazol-3-ylsulfanyl]Acetamide (7h) 4-Chlorophenyl + p-Tolylamine Unsubstituted Acetamide 1,2,4-Triazole Aminomethyl group introduces H-bonding potential; simpler acetamide
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Furan-2-yl Variable (e.g., aryl groups) 1,2,4-Triazole Furan increases electron density; anti-exudative activity reported
N-(2-Bromo-4,6-Difluorophenyl)-2-((4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide Pyrazin-2-yl + Ethyl Bromo-Difluorophenyl 1,2,4-Triazole Halogenated groups enhance electronegativity; pyrazine may improve solubility
2.2. Physicochemical and Pharmacological Implications
  • Lipophilicity and Solubility : The mesityl group in the target compound increases hydrophobicity compared to analogs with simpler aryl acetamides (e.g., 3-chlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, furan-2-yl derivatives introduce electron-rich regions, altering charge distribution.
  • Steric Effects : The bulky mesityl group may hinder interactions with flat binding pockets, whereas analogs like 6m (naphthyloxy methyl) prioritize hydrophobic stacking.

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